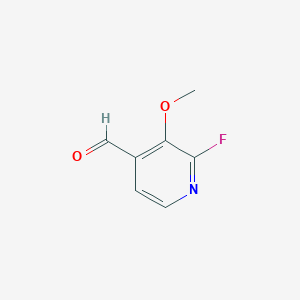

2-fluoro-3-methoxypyridine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-4-methoxypyridine-3-carbaldehyde is a chemical compound with the CAS Number: 451459-05-5 . It has a molecular weight of 155.13 . The compound is typically stored at 4°C and is available in powder form . Its IUPAC name is 2-fluoro-4-methoxynicotinaldehyde .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-fluoro-3-methoxypyridine-4-carbaldehyde, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The InChI code for 2-fluoro-4-methoxypyridine-3-carbaldehyde is 1S/C7H6FNO2/c1-11-6-2-3-9-7 (8)5 (6)4-10/h2-4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2-fluoro-4-methoxypyridine-3-carbaldehyde is a powder that is stored at 4°C . It has a molecular weight of 155.13 .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyrroles

A significant application of 2-fluoro-3-methoxypyridine-4-carbaldehyde is in the synthesis of various fluorinated pyrroles. The study by Surmont et al. (2009) demonstrated an efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines. This method introduces a new approach to create a range of 3-fluorinated pyrroles, highlighting the versatility of 2-fluoro-3-methoxypyridine-4-carbaldehyde in organic synthesis (Surmont et al., 2009).

Synthesis of Tetrafluoropyridines

Another application is in the synthesis of tetrafluoropyridines, as detailed in a study by Banks et al. (1974). The research explored the synthesis of 2-substituted tetrafluoropyridines like 2,3,4,5-tetrafluoro-6-methoxypyridine, using 2-fluoro-3-methoxypyridine-4-carbaldehyde as a precursor. This compound's role in creating complex fluorinated structures is essential for developing new materials and pharmaceuticals (Banks et al., 1974).

Excited State Intramolecular Proton Transfer

In the field of photophysics, 2-fluoro-3-methoxypyridine-4-carbaldehyde has been used to study excited state intramolecular proton transfer (ESIPT). Yin et al. (2016) investigated molecules like 1-methoxypyrene-2-carbaldehyde, which shares structural similarity with 2-fluoro-3-methoxypyridine-4-carbaldehyde. The study provided insights into how intramolecular hydrogen bonds and geometric conformations influence ESIPT, valuable for designing advanced fluorescent materials and sensors (Yin et al., 2016).

Synthesis of Fluoropyridines

Kuduk et al. (2005) explored an efficient method for synthesizing fluoropyridines, where 2-fluoro-3-methoxypyridine-4-carbaldehyde played a role in the fluorodenitration reaction. This process is crucial for developing various pyridine derivatives with applications in pharmaceuticals and agrochemicals (Kuduk et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Zukünftige Richtungen

Fluorinated pyridines, such as 2-fluoro-3-methoxypyridine-4-carbaldehyde, have interesting and unusual physical, chemical, and biological properties, which make them a topic of ongoing research . They are used in the development of new agricultural products and pharmaceuticals . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, the future directions in this field may involve further exploration of the properties and potential applications of these compounds.

Wirkmechanismus

Target of Action

Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological fields .

Result of Action

Fluoropyridines are known to exhibit unique physical, chemical, and biological properties .

Action Environment

The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Eigenschaften

IUPAC Name |

2-fluoro-3-methoxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJFMUXZOGQXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxyisonicotinaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)